molecular formula C7H5BrF2N2 B14841996 5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine

5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine

Cat. No.: B14841996
M. Wt: 235.03 g/mol
InChI Key: DTJZVWGXKZZHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine is a chemical compound with the molecular formula C7H5BrF2N2 and a molecular weight of 235.03 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-bromopyrimidine with hydroiodic acid to form 5-bromo-2-iodopyrimidine, which can then be further reacted with difluorocyclopropyl reagents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyrimidine derivatives .

Scientific Research Applications

5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine has several scientific research applications:

Mechanism of Action

pyrimidine derivatives generally exert their effects by interacting with nucleic acids and enzymes involved in DNA and RNA synthesis . The difluorocyclopropyl group may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H5BrF2N2

Molecular Weight

235.03 g/mol

IUPAC Name

5-bromo-2-(2,2-difluorocyclopropyl)pyrimidine

InChI

InChI=1S/C7H5BrF2N2/c8-4-2-11-6(12-3-4)5-1-7(5,9)10/h2-3,5H,1H2

InChI Key

DTJZVWGXKZZHCF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C2=NC=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.